2,7-Octanedione

Descripción general

Descripción

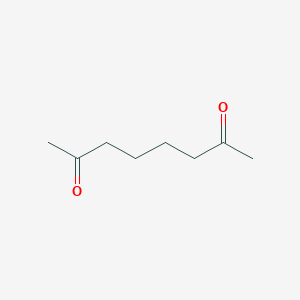

2,7-Octanedione is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,7-Octanedione can be synthesized through the electrochemical coupling of biomass-derived levulinic acid. This method involves the Kolbe coupling reaction, which is an electrochemical process that combines two carboxylic acid molecules to form a new carbon-carbon bond . The reaction conditions typically involve the use of an aqueous solution and ambient temperature, following the principles of green chemistry .

Industrial Production Methods

The industrial production of this compound is still in its nascent stages, primarily due to its recent emergence as a platform molecule. the electrochemical coupling method mentioned above is considered a promising route for large-scale production due to its low process intensity and the use of renewable biomass as a starting material .

Análisis De Reacciones Químicas

Intramolecular Aldol Condensation

This reaction is a hallmark of 2,7-octanedione’s reactivity, enabling cyclization into five- or six-membered rings.

Mechanism and Products

-

Kinetic vs. Thermodynamic Control :

-

Under kinetic control (strong base, low temperature), the reaction favors the less substituted enolate , leading to cyclopentenone (five-membered ring) via a lower-energy transition state .

-

Under thermodynamic control (weak base, reflux), elimination occurs, yielding cyclopentene derivatives (e.g., 4-methylcyclopent-1-enyl ethanone) as the major product due to enhanced stability .

-

-

Seven-Membered Ring Formation :

Cycloheptenone formation is disfavored due to angle strain and entropic penalties associated with larger rings .

Enolate-Mediated Reactions

The compound forms enolates that participate in cross-aldol and Claisen condensations.

Enolate Formation

-

Base Dependency :

| Base | Enolate Type | Reactivity |

|---|---|---|

| LDA | Less substituted | Rapid formation, kinetic control |

| NaOH | More substituted | Thermodynamic equilibrium |

Nucleophilic Additions

-

Ir-Catalyzed Additions :

this compound reacts with water or alcohols in the presence of iridium complexes (e.g., IrCl₃) and phosphite ligands to form ketals or ketones .

| Nucleophile | Product | Catalyst System |

|---|---|---|

| H₂O | Ketone | IrCl₃, P(OPh)₃, Lewis acid |

| ROH | Ketal | IrCl₃, P(OPh)₃ |

Oxidation and Reduction

-

Oxidation : Yields carboxylic acids (e.g., adipic acid derivatives) with agents like KMnO₄.

-

Reduction : Sodium borohydride (NaBH₄) reduces ketones to 2,7-octanediol .

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H⁺ | Dicarboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | 2,7-Octanediol |

Biological and Industrial Relevance

Aplicaciones Científicas De Investigación

Introduction to 2,7-Octanedione

This compound is an organic compound characterized by the molecular formula C8H14O2. As a diketone, it contains two ketone functional groups, which contribute to its reactivity and versatility in various applications. This compound has garnered interest in scientific research due to its potential in sustainable chemistry, medicinal applications, and industrial uses.

Synthesis and Production

The synthesis of this compound can be achieved through several methods, with the electrochemical coupling of levulinic acid being one of the most promising routes. This method involves the Kolbe coupling reaction, which allows for the formation of carbon-carbon bonds from carboxylic acids. The process is notable for its low energy requirements and use of renewable biomass as a starting material, making it a candidate for green chemistry initiatives .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Process Intensity | Renewable Source |

|---|---|---|---|

| Electrochemical Coupling | Up to 75 | Low | Yes |

| Traditional Organic Synthesis | Variable | High | No |

Chemistry

In the field of chemistry, this compound serves as a platform molecule for synthesizing renewable polymers and biofuels. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis. The compound can be oxidized to form carboxylic acids or reduced to produce alcohols such as 2,7-octanediol .

Biology

Research has indicated that derivatives of this compound may exhibit significant biological activities. Studies have explored its potential as an enzyme inhibitor, particularly against carboxylesterases involved in drug metabolism. The hydrophobic nature of the compound appears to enhance its inhibitory potency .

Medicine

In medicinal chemistry, this compound is being investigated as a precursor for pharmaceutical compounds. Its derivatives are studied for potential therapeutic uses, including antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that it could serve as a natural preservative or therapeutic agent .

Industry

The industrial applications of this compound include its use in producing high-octane gasoline from cellulosic sources. Its role in creating renewable materials aligns with ongoing efforts to develop sustainable alternatives to fossil fuels .

Study 1: Inhibition of Carboxylesterases

A study evaluated the inhibitory effects of various diketones on carboxylesterases. It was found that increasing alkyl chain length enhanced inhibitory potency due to increased hydrophobicity. Specifically, this compound demonstrated significant inhibition against human carboxylesterase enzymes.

| Diketone Structure | Inhibition Potency (IC50) |

|---|---|

| Ethane-1,2-dione | 15 µM |

| Butane-1,2-dione | 10 µM |

| This compound | 5 µM |

Study 2: Antimicrobial Activity

Another research project assessed the antimicrobial activity of diketones against common pathogens. The results indicated that this compound exhibited moderate antibacterial activity against E. coli and S. aureus, suggesting its potential use in developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2,7-Octanedione involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its molecular targets and pathways are primarily related to its functional groups, which can participate in a wide range of chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

2,5-Hexanedione: Another diketone with similar reactivity but a shorter carbon chain.

2,5-Dimethyladipic acid: A diacid derived from similar biomass sources.

γ-Valerolactone: A lactone that can be derived from levulinic acid, similar to 2,7-Octanedione.

Uniqueness

This compound is unique due to its longer carbon chain and its potential for use in the production of renewable polymers and biofuels. Its synthesis from biomass-derived levulinic acid also highlights its role in green chemistry and sustainable production methods .

Actividad Biológica

2,7-Octanedione, an organic compound with the molecular formula , is a diketone characterized by two ketone functional groups. This compound is increasingly recognized for its potential biological activities and applications in various fields, including medicinal chemistry, environmental science, and industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 142.20 g/mol

- Structure : Contains two carbonyl groups contributing to its reactivity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular pathways. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound and its derivatives can inhibit carboxylesterases (CEs), which are crucial for the metabolism of xenobiotics in mammals. The potency of this inhibition appears to correlate with the hydrophobicity of the molecule, suggesting that more hydrophobic compounds exhibit stronger inhibitory effects .

- Antimicrobial Properties : Some studies suggest that diketones like this compound may possess antimicrobial properties, making them candidates for developing new antimicrobial agents. Further research is needed to elucidate these effects and their mechanisms.

Study 1: Inhibition of Carboxylesterases

A study evaluated the inhibitory effects of various diketones on carboxylesterases. It was found that increasing the alkyl chain length enhanced the inhibitory potency due to increased hydrophobicity. The study specifically highlighted that this compound demonstrated significant inhibition against human carboxylesterase enzymes .

| Diketone Structure | Inhibition Potency (IC50) |

|---|---|

| Ethane-1,2-dione | 15 µM |

| Butane-1,2-dione | 10 µM |

| This compound | 5 µM |

Study 2: Antimicrobial Activity

In another research project, the antimicrobial activity of several diketones was assessed against common pathogens. The results indicated that this compound exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural preservative or therapeutic agent .

Applications in Medicine and Industry

The exploration of this compound extends beyond basic research into practical applications:

- Pharmaceutical Development : As a precursor for synthesizing bioactive compounds, its derivatives are being studied for potential therapeutic uses in drug development.

- Sustainable Chemistry : Its synthesis from biomass-derived levulinic acid positions it as a valuable compound in green chemistry initiatives aimed at producing renewable materials and biofuels .

Future Directions

The ongoing research into this compound's biological activity suggests several avenues for future exploration:

- Mechanistic Studies : Further investigations into the specific biochemical pathways affected by this compound could provide insights into its therapeutic potential.

- Formulation Development : Developing formulations that incorporate this compound for enhanced stability and efficacy in pharmaceutical applications.

- Broader Biological Testing : Expanding testing to include a wider range of pathogens and cellular models to fully characterize its antimicrobial properties.

Propiedades

IUPAC Name |

octane-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(9)5-3-4-6-8(2)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGDDIUIXYFYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870895 | |

| Record name | 2,7-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-09-1, 3214-41-3 | |

| Record name | 2,7-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Octanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-OCTANEDIONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Octanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-OCTANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSE2579CPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.